molecular formula C6H6N2S B155194 Thiopicolinamide CAS No. 5346-38-3

Thiopicolinamide

Cat. No. B155194
CAS RN: 5346-38-3
M. Wt: 138.19 g/mol
InChI Key: HYKQYVSNFPWGKQ-UHFFFAOYSA-N
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Description

Thiopicolinamide is a compound that falls under the broader category of thioamides, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. Thioamides have garnered interest due to their unique properties and applications in various fields, including synthetic chemistry, medicine, biology, and analytical chemistry . They are known to perturb secondary structure, inhibit proteolysis, act as photoswitches, and serve as spectroscopic labels .

Synthesis Analysis

The synthesis of thioamides has been extensively studied and various methods have been developed. One approach involves the transformation of nitriles and amides through reactions such as the Willgerodt–Kindler reaction . Another method described involves the native chemical ligation of thioamide-containing peptides, which is useful for the synthesis of labeled proteins for folding studies . Additionally, a one-step synthesis of thioamides has been achieved through a three-component condensation of alkynyl bromides, amines, and sodium sulfide, which is applicable to a wide range of substrates . A novel, high-yielding one-step synthesis of derivatives using thiophosgene has also been reported, indicating the versatility of thioamide synthesis methods . Furthermore, a water-mediated direct thioamidation of aldehydes at room temperature presents a mild and greener approach to thioamide synthesis .

Molecular Structure Analysis

Thioamides exhibit distinct molecular structures due to the replacement of the oxygen atom with sulfur in the amide group. This substitution significantly affects the electronic and steric properties of the molecule. The infrared absorption spectra of thioamides show characteristic absorption bands of the C=S group, which are distinct from those of the corresponding acid amides .

Chemical Reactions Analysis

Thioamides participate in various chemical reactions due to their unique reactivity. They can be used in native chemical ligation to couple peptides and proteins, which is a powerful tool for studying protein folding and misfolding . The reactivity of thioamides with thiophosgene has been exploited for the synthesis of complex heterocyclic structures, demonstrating their utility in constructing diverse molecular architectures .

Physical and Chemical Properties Analysis

Thioamides possess unique physical and chemical properties that distinguish them from their oxygen-containing counterparts. Their synthesis and applications are influenced by these properties, which include altered secondary structure perturbation, proteolysis inhibition, and spectroscopic labeling capabilities . The greener synthesis approach using water as a medium highlights the potential for developing environmentally friendly methods for producing thioamides .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : Thiopicolinamide has been involved in improved synthesis processes. For instance, its reaction with N,N'-dimethylformamide dimethyl acetal leads to the formation of various compounds, showcasing its potential in chemical synthesis and as an intermediary in complex chemical reactions (Richardson & Steel, 2007).

  • Formation of Complexes with Selenium and Tellurium : Thiopicolinamide has been used to synthesize complexes with selenium(IV) and tellurium(IV), which are of biological significance as indicated by pharmacological tests. These complexes have a 1:2 (metal:chelate) stoichiometry, suggesting a potential application in the field of bioinorganic chemistry (Aminabhavi et al., 1983).

Applications in Radioactive Waste Treatment

  • Use in Selective An/Ln Separation : Thiopicolinamide has been used in ligands for the extraction of Americium (AmIII) or Europium (EuIII) from water, showing high efficiency in separating these elements, which is crucial in the treatment of low acidity radioactive waste (Casnati et al., 2005).

Inorganic and Organic Chemistry Research

  • Role in Organic Synthesis : Thiopicolinamide has been integral in organic synthesis studies, being part of the synthesis of various thioamide derivatives which are reactive compounds used in the creation of biologically active compounds. This highlights its importance in the field of synthetic chemistry (Fazylov et al., 2012).

  • Development of Anticancer Therapeutics : N-methylpicolinamides, closely related to thiopicolinamide, have been a focus in the development of new anticancer drugs. The synthesis and structure-activity relationship studies of picolinamide-containing compounds have shown promising results against various cancer diseases (Moku et al., 2019).

Safety And Hazards

Thiopicolinamide is harmful if swallowed and causes skin and serious eye irritation . It is recommended to dispose of the contents or container to an approved waste disposal plant. Also, it is advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201625
Record name Picolinamide, thio-
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carbothioamide

CAS RN

5346-38-3
Record name 2-Pyridinecarbothioamide
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Record name Picolinamide, thio-
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Record name 5346-38-3
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Record name Picolinamide, thio-
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Record name Thiopicolinamide
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Record name PICOLINAMIDE, THIO-
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Synthesis routes and methods I

Procedure details

Adapting the general method of Taylor, a mixture of 2-cyanopyridine (7.28 g, 7.0 mmol) and thioacetamide (10.52 g, 14.0 mmol) was treated with 60 ml of HCl-saturated DMF, and the solution was stirred vigorously in an open flask on an oil bath set initially at 80° C. (the temperature gradually rising to 95° C. over the coarse of the reaction). Taylor, E. C. et al., J. Am. Chem. Soc. 1960, 82, 2656-2657. After 80 minutes (TLC monitoring), the resulting orange suspension was cooled, neutralized with con. NaOH/ice, and extracted with EtOAc. The extract was washed with water (3×) and then concentrated to a light brown solid which was triturated with warm water and collected. The dried product was passed over a silica gel column eluting with EtOAc:hexanes (2:1) to give, after removal of most of the solvent and dilution with hexanes, a yellow crystalline solid (6.36 g, 66%), mp 136-137° C.; lit mp 137° C.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

43 g of phosphorus pentasulfide were added slowly to 46.8 g of the amide of Stage A in 700 ml of tetrahydrofuran and the mixture was stirred for 4 hours at ambient temperature. The reaction mixture was poured into water and extracted with ether. The extracts were dried and the solvent was evaporated under reduced pressure. After chromatography on silica (eluant: CH2Cl2 --AcOEt 8-2), 10 g of expected product melting at 137° C. were obtained.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The solution of 2 (0.5 g, 1.73 mmol) in THF (100 mL) with phenyltrimethylammonium tribromide (0.68 g, 1.8 mmol) was heated at 60° C. for 2 hr. Then the solution was quenched with water and extracted with EtOAc (3×50 mL). The combined EtOAc solution was concentrated to give the crude product, which could be used directly for the next step without further purification. The solution of resulting crude product with pyridine-2-carbothioamide (0.24 g, 1.74 mmol) in EtOH was heated at 70° C. overnight. The solution was diluted with water and extracted with EtOAc. Column chromatography (Hexanes/EtOAc=1/1) afforded compound 2 in 51% overall yield.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiopicolinamide
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Thiopicolinamide
Reactant of Route 3
Thiopicolinamide
Reactant of Route 4
Thiopicolinamide
Reactant of Route 5
Thiopicolinamide
Reactant of Route 6
Thiopicolinamide

Citations

For This Compound
83
Citations
TM Aminabhavi, WE Rudzinski, NS Biradar… - Inorganica Chimica …, 1983 - Elsevier
Complexes of selenium(IV) and tellurium(IV) with thiopicolinamide were synthesized and characterized by elemental analyses, conductivity measurements, and infrared and nuclear …
Number of citations: 9 www.sciencedirect.com
B Bhattacharya, DK Mandal… - Journal of chemical …, 2003 - jstage.jst.go.jp
… p-tolyl-αthiopicolinamide in xylene was varied … -αthiopicolinamide the extraction of indium(III) increases. The results indicated that the optimum concentration of p-tolyl-α-thiopicolinamide …
Number of citations: 1 www.jstage.jst.go.jp
N Me, NCS Me, M NH - Acta Chem. Scand. B, 1975 - actachemscand.org
Elemental sulfur in HMPA at elevated temperatures has unicue oxidizing properties. Alkyl aryl ketones are oxidized to aromatic N, N-dimethylthiocarboxamides in reasonable yields. …
Number of citations: 11 www.actachemscand.org
SP Bag, RK Chopra - Journal of the Indian Chemical Society, 1976 - inis.iaea.org
[en] The ligand, α-thiopicolinamide-(2-pyridyl),(thiopic), forms both mononuclear (1: 3) and di-nuclear (2: 1) complexes with rhenium in+ 5 oxidation state. The overall stability constants, …
Number of citations: 1 inis.iaea.org
AP from Bis - Elsevier
… Heating a metal acetylacetonate with a stoichiometric amount of a bis(thiopicolinamide) effects … Direct synthesis of these polymers from a metal acetate and the bis(thiopicolinamide) has …
Number of citations: 0 www.sciencedirect.com
C Richardson - ir.canterbury.ac.nz
… We found that after combining the reactants for 30 minutes, the thiopicolinamide was completely consumed and a single compound was formed, the spectrum of which was consistent …
Number of citations: 0 ir.canterbury.ac.nz
RT PFLAUM, GF BRUNZIE - The Proceedings of the Iowa …, 1967 - Iowa Academy of Science
Number of citations: 0
EG Rukhadze, AN Shkil… - … OF THE USSR, 1989 - … 233 SPRING ST, NEW YORK, NY …
Number of citations: 1
SP Bag, B Bhattacharya - JOURNAL OF …, 1983 - … RD ATTN: DR INDRAJIT KAR/EXEC …
Number of citations: 1
SP BAG, B BHATTACHARYA - JOURNAL OF …, 1984 - … RD ATTN: DR INDRAJIT KAR/EXEC …
Number of citations: 0

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